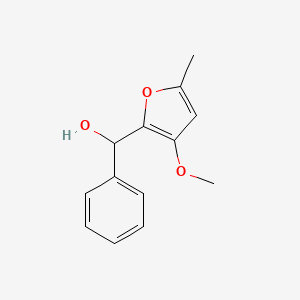
(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenylmethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-methoxy-5-methylfuran with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
- (3-Methoxy-5-methylfuran-2-yl)methanol
- (3-Methoxy-5-methylfuran-2-yl)(4-methylphenyl)methanol
- (3-Methoxy-5-methylfuran-2-yl)(2-chlorophenyl)methanol
Uniqueness
(3-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenylmethanol groups makes it a versatile compound with diverse applications.
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(3-methoxy-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O3/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
InChI 键 |
PEGGLHYMUVUDNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(O1)C(C2=CC=CC=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



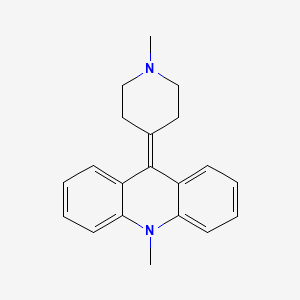
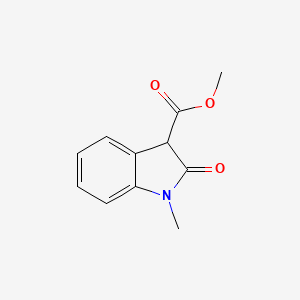
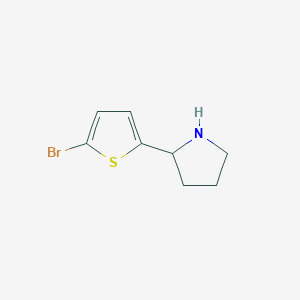
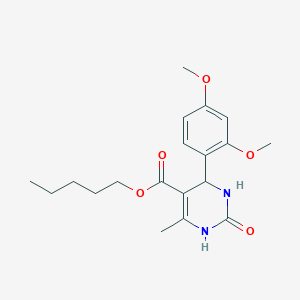
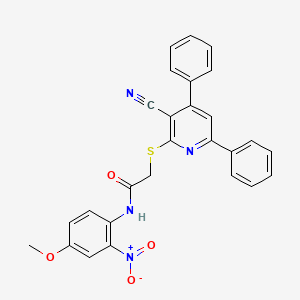
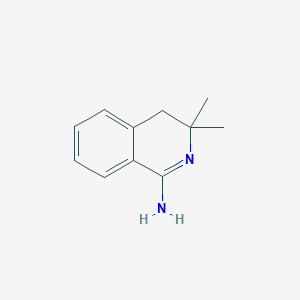
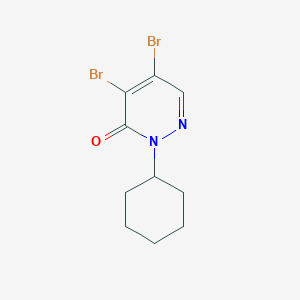
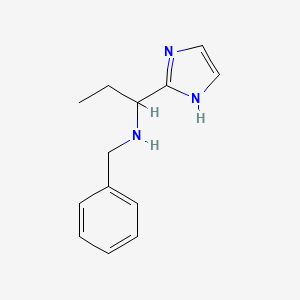

![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
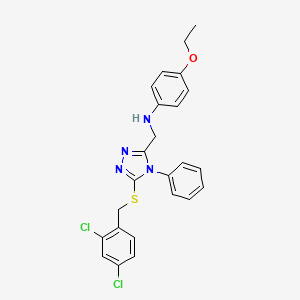
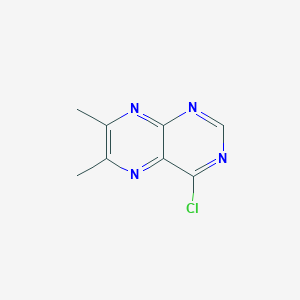
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
